3,5-Dichloro-4-methylbenzotrifluoride
Description
Contextualization within the Landscape of Fluorinated Aromatic Compounds
Fluorinated aromatic compounds, a class to which 3,5-Dichloro-4-methylbenzotrifluoride belongs, are of significant interest in various scientific fields, particularly in medicinal chemistry and agrochemicals. nih.govchemimpex.com The inclusion of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. beilstein-journals.org
The trifluoromethyl group (CF3), in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. bohrium.comresearchgate.net Increased lipophilicity can improve a molecule's ability to permeate cell membranes. nih.govresearchgate.net The C-F bond is significantly stronger than a C-H bond, which means introducing fluorine can block metabolic pathways, leading to a longer biological half-life for a drug candidate. bohrium.comtandfonline.com These beneficial effects have led to a surge in the development of fluorinated compounds, with an estimated 20% of all pharmaceuticals containing fluorine. nih.gov
| Property | Effect of Fluorine/CF3 Group | Significance | Reference |
|---|---|---|---|
| Metabolic Stability | Increased due to the high strength of the C-F bond, which blocks metabolic oxidation. | Enhances the half-life and bioavailability of drugs. | bohrium.comtandfonline.com |
| Lipophilicity | Generally increased, especially by the CF3 group. | Improves membrane permeability and absorption. | nih.govresearchgate.net |
| Binding Affinity | Can be enhanced through various interactions with target proteins. | Increases the potency and selectivity of therapeutic agents. | bohrium.comtandfonline.com |
| Physicochemical Properties | Modulates pKa (acidity/basicity) of nearby functional groups. | Optimizes bioavailability and receptor affinity. | nih.govbohrium.com |
Significance as a Key Intermediate in Complex Organic Synthesis
Benzotrifluoride (B45747) and its derivatives are important building blocks in organic synthesis. researchgate.net They serve as starting materials for a wide range of products, including pharmaceuticals, pesticides, and specialty materials. chemimpex.comwikipedia.org Chlorinated benzotrifluorides, specifically, are valuable intermediates in the synthesis of agricultural products such as herbicides. epo.org
For instance, related structures like 3-aminobenzotrifluoride are precursors to the herbicide fluometuron. wikipedia.org Similarly, dichlorinated trifluoromethyl-pyridines are crucial for producing herbicides like fluazifop-butyl (B166162) and haloxyfop-methyl, which target specific enzymes in grasses. nih.gov The specific substitution pattern of this compound makes it a tailored precursor for creating complex, multi-substituted aromatic molecules. The reactivity of the chlorine and methyl groups can be selectively exploited to build more intricate chemical structures.
Challenges and Opportunities in the Synthetic Chemistry of Polychlorinated Methylbenzotrifluorides
The synthesis of specifically substituted polychlorinated methylbenzotrifluorides presents notable challenges. The manufacturing process for benzotrifluorides often starts with the corresponding toluenes. For example, p-methylbenzotrifluoride can be synthesized from 2,5-dichlorotoluene (B98588) through a sequence of reactions including a Friedel-Crafts reaction, fluorination, and subsequent de-chlorination. google.comnih.gov
Key challenges in these synthetic routes include:
Regioselectivity : Introducing multiple different substituents onto a benzene (B151609) ring in specific positions can be difficult. Chlorination of substituted benzotrifluorides can lead to a mixture of isomers that are difficult to separate, reducing the yield of the desired product. researchgate.netnih.gov
Harsh Reaction Conditions : The fluorination step, often converting a trichloromethyl group to a trifluoromethyl group, typically requires hydrogen fluoride (B91410) under high pressure and temperature, which demands specialized industrial equipment. wikipedia.org
Byproduct Formation : Many traditional methods for creating polychlorinated aromatics can result in the formation of toxic byproducts and low yields. nih.gov
| Reaction Type | Description | Challenges | Reference |
|---|---|---|---|
| Electrophilic Chlorination | Introduction of chlorine atoms onto the aromatic ring using chlorine gas and a catalyst. | Poor regioselectivity leading to isomeric mixtures; harsh conditions. | researchgate.netgoogle.com |
| Fluorination | Conversion of a -CCl3 group to a -CF3 group, typically using HF. | Requires high pressure and temperature; handling of corrosive HF. | wikipedia.orggoogle.com |
| Nitration | Introduction of a nitro group, often a precursor to an amine. | Formation of multiple nitrated isomers, impacting purity of subsequent products. | nih.govgoogle.com |
| Cross-Coupling Reactions | Formation of C-C bonds to create more complex molecules (e.g., biphenyls). | Catalyst may react with chloro-substituents; steric hindrance can lower yields. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-2-methyl-5-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3/c1-4-6(9)2-5(3-7(4)10)8(11,12)13/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSHWTREZKRDEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3,5 Dichloro 4 Methylbenzotrifluoride and Derived Structures
Strategic Approaches to Introducing Trifluoromethyl and Chlorine Moieties on Aromatic Systems
The assembly of the target structure can be approached by either introducing chlorine atoms onto a pre-existing methylbenzotrifluoride core or by building the trifluoromethyl group on a chlorinated toluene (B28343) framework. Each strategy presents unique challenges and advantages concerning reagent selection, reaction conditions, and control of isomer formation.
The direct chlorination of a methylbenzotrifluoride, such as 4-methylbenzotrifluoride (B1360062), is a primary strategy for synthesizing chlorinated derivatives. The regiochemical outcome of this electrophilic aromatic substitution is governed by the directing effects of the substituents already on the ring. The methyl group (-CH₃) is an activating, ortho, para-director, while the trifluoromethyl group (-CF₃) is a strongly deactivating, meta-director.
In the case of 4-methylbenzotrifluoride, the positions ortho to the methyl group (C3 and C5) are also conveniently meta to the trifluoromethyl group. This alignment of directing effects favors the introduction of chlorine atoms at the 3- and 5-positions. The reaction is typically carried out using chlorine gas in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), which polarizes the Cl-Cl bond and generates a more potent electrophile. fluorine1.rugoogle.com
Studies on analogous compounds, like 4-chlorobenzotrifluoride, demonstrate that chlorination can proceed efficiently to yield the 3,4-dichloro derivative. fluorine1.rugoogle.com Achieving dichlorination at the 3,5-positions on 4-methylbenzotrifluoride requires carefully controlled conditions to overcome the deactivating effect of the trifluoromethyl group and the first chlorine atom introduced.
| Substrate | Reagents & Catalyst | Temperature (°C) | Product | Yield | Reference |
| 4-Chlorobenzotrifluoride | Cl₂, FeCl₃/PCl₃ | Room Temp. | 3,4-Dichlorobenzotrifluoride | Up to 92% | fluorine1.ru |
| 4-Chlorobenzotrifluoride | Cl₂, Catalyst | 70-90 | 3,4-Dichlorobenzotrifluoride | >90% | google.com |
This table presents data for the chlorination of a structurally similar compound to illustrate typical reaction conditions.
An alternative synthetic route involves the formation of the trifluoromethyl group on a pre-existing dichlorinated toluene scaffold, such as 3,5-dichloro-4-methyltoluene. This transformation is typically achieved in a two-step process:
Benzylic Chlorination: The methyl group of the chlorinated toluene is first converted to a trichloromethyl group (-CCl₃). This reaction is a free-radical substitution, initiated by UV light or a radical initiator (e.g., azobisisobutyronitrile, AIBN), using chlorine gas. google.com
Halogen Exchange (Fluorination): The trichloromethyl group is then converted to a trifluoromethyl group via halogen exchange. This step requires a fluorinating agent capable of replacing chlorine atoms with fluorine. Anhydrous hydrogen fluoride (B91410) (HF) is a common reagent for this purpose, often used under pressure and at elevated temperatures. google.com Other fluorinating agents, such as antimony trifluoride (SbF₃, Swarts reaction), can also be employed.
This pathway is particularly useful when the desired chlorinated toluene precursor is readily accessible. The fluorination step is a robust and widely used industrial method for manufacturing benzotrifluoride (B45747) derivatives. google.com
| Fluorination Reagent Type | Examples | Typical Use | Reference |
| Nucleophilic Fluorinating Agents | HF, KF, SbF₃ | Halogen exchange (e.g., -CCl₃ to -CF₃) | google.comtcichemicals.comgoogle.com |
| Electrophilic Fluorinating Agents | F₂, Selectfluor® | Direct fluorination of aromatic rings | vapourtec.com |
Comprehensive synthetic routes to 3,5-dichloro-4-methylbenzotrifluoride often begin with simple, commercially available starting materials like p-toluic acid or dichlorotoluenes. These multistep sequences provide greater control over the final structure.
Pathway A: From p-Toluic Acid
A prominent pathway starts with p-toluic acid.
Dichlorination: The aromatic ring of p-toluic acid is chlorinated to produce 3,5-dichloro-4-methylbenzoic acid. This reaction is performed with chlorine gas and a Lewis acid catalyst (e.g., AlCl₃) in a suitable solvent like dichloromethane. chemicalbook.comgoogle.com
Conversion of Carboxylic Acid to Trifluoromethyl Group: The carboxylic acid functional group is then converted into a trifluoromethyl group. This is a challenging transformation that can be accomplished using reagents like sulfur tetrafluoride (SF₄) or more modern alternatives such as diethylaminosulfur trifluoride (DAST).
Pathway B: From 3,5-Dichlorotoluene (B1293413)
If 3,5-dichlorotoluene is available, a more direct route can be employed.
Benzylic Chlorination: The methyl group is converted to a trichloromethyl group to form 3,5-dichloro-1-(trichloromethyl)-4-methylbenzene.
Fluorination: The trichloromethyl intermediate is subsequently fluorinated using a reagent like anhydrous HF to yield the final product, this compound.
| Starting Material | Key Intermediate(s) | Key Reactions | Reference |
| p-Toluic Acid | 3,5-Dichloro-4-methylbenzoic acid | Electrophilic Chlorination, Carboxylic Acid Fluorodecarboxylation | chemicalbook.comgoogle.com |
| 3,5-Dichlorotoluene | 3,5-Dichloro-4-methylbenzotrichloride | Radical Chlorination, Halogen Exchange Fluorination | wikipedia.org |
Synthesis of Pivotal Precursors and Related Intermediates
The success of the synthetic methodologies described above hinges on the efficient preparation of key precursors and intermediates. The synthesis of specifically substituted dichlorotoluenes and halogenated benzoic acids are fundamental steps in these processes.
Dichlorotoluenes are organochlorine compounds with the formula CH₃C₆H₃Cl₂. Six constitutional isomers exist, and their synthesis often depends on the desired substitution pattern. wikipedia.org
Direct Chlorination: The direct chlorination of toluene or monochlorotoluenes in the presence of a Lewis acid catalyst typically yields a mixture of isomers, predominantly 2,4- and 3,4-dichlorotoluene (B105583). wikipedia.orgpatsnap.com Separating these isomers can be challenging due to their similar physical properties. wikipedia.org
Indirect Methods: Isomers that are not formed in significant amounts via direct chlorination, such as 2,6- and 3,5-dichlorotoluene, require more specialized, indirect synthetic routes. wikipedia.org For instance, 2,6-dichlorotoluene (B125461) can be prepared from 4-toluenesulfonyl chloride through chlorination followed by desulfonation. wikipedia.org
Once the desired dichlorotoluene isomer is obtained, it can be converted into the corresponding dichlorobenzotrichloride (CH₃C₆H₃Cl₂) derivative. This is achieved through exhaustive free-radical chlorination of the methyl group, as previously described. google.comprepchem.com These trichlorinated intermediates are the direct precursors for the fluorination step that forms the trifluoromethyl group. prepchem.com
| Dichlorotoluene Isomer | CAS Number | Melting Point (°C) | Boiling Point (°C) | Preparation Note | Reference |
| 2,3-Dichlorotoluene | 32768-54-0 | 5 | 208.1 | Minor product of direct chlorination | wikipedia.org |
| 2,4-Dichlorotoluene | 95-73-8 | -13 | 201 | Major product of direct chlorination | wikipedia.org |
| 2,5-Dichlorotoluene (B98588) | 19398-61-9 | 3.2 | 201 | Minor product of direct chlorination | wikipedia.org |
| 2,6-Dichlorotoluene | 118-69-4 | 2.6 | 201 | Requires indirect synthesis | wikipedia.org |
| 3,4-Dichlorotoluene | 95-75-0 | -14.7 | 209 | Major product of direct chlorination | wikipedia.org |
| 3,5-Dichlorotoluene | 25186-47-4 | 25.1 | 202 | Requires indirect synthesis | wikipedia.org |
Halogenated methylbenzoic acids are versatile building blocks in organic synthesis. 3,5-Dichloro-4-methylbenzoic acid is a particularly important precursor for the synthesis of the target compound via the pathway starting from p-toluic acid.
The synthesis of 3,5-dichloro-4-methylbenzoic acid is well-documented and proceeds via the electrophilic chlorination of p-toluic acid. chemicalbook.comgoogle.com In a typical procedure, p-toluic acid is dissolved in a solvent like dichloromethane, and a Lewis acid catalyst, aluminum chloride (AlCl₃), is added. Chlorine gas is then bubbled through the mixture at a controlled low temperature (e.g., below 10°C) to prevent side reactions. chemicalbook.com The reaction progress is monitored by gas-liquid chromatography. Upon completion, the reaction is quenched, and the product is extracted and purified, often by recrystallization, to yield the desired product in high purity. chemicalbook.com One reported method gives a yield of 81%. chemicalbook.com
Other methods for preparing halogenated benzoic acids include the oxidation of the corresponding halogenated toluenes or more complex routes involving nitration, reduction, and diazotization reactions. google.comgoogle.com However, for 3,5-dichloro-4-methylbenzoic acid, the direct chlorination of p-toluic acid remains a highly effective and straightforward approach. chemicalbook.comgoogle.comechemi.com
Directed Nitration Strategies on Substituted Benzotrifluorides
Directed nitration is a cornerstone of electrophilic aromatic substitution, allowing for the regioselective introduction of a nitro group, which can subsequently be converted into other functional groups. The directing influence of substituents already present on the benzotrifluoride ring is paramount in determining the position of nitration. The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group and acts as a meta-director. Conversely, alkyl groups, such as a methyl group (-CH3), are electron-donating and ortho-, para-directing. When both are present on the ring, the final distribution of isomers is a result of the interplay between these competing directing effects.
A notable example is the nitration of 3-methylbenzotrifluoride. The reaction with a nitrating agent, such as nitric acid, typically at low temperatures, yields a mixture of nitro isomers. numberanalytics.commdpi.comsibran.ru The conditions can be optimized to favor certain isomers. For instance, nitration with concentrated nitric acid in the absence of sulfuric acid at temperatures between -20°C and 10°C has been shown to produce a significant amount of the 2-nitro isomer, alongside the 4- and 6-nitro isomers. numberanalytics.comsibran.ru The use of sulfuric acid as a cosolvent may increase the formation of the 4- and 6-nitro isomers. sibran.ru
The reaction can be carried out using various nitrating agents, including nitric acid, dinitrogen pentoxide, or nitronium tetrafluoroborate. mdpi.comresearchgate.net Typically, a molar excess of nitric acid is used to maintain a concentrated solution and a practical reaction rate. sibran.ru
Table 1: Isomer Distribution in the Nitration of 3-Methylbenzotrifluoride
| Isomer | Percentage (%) |
|---|---|
| 2-nitro-3-methylbenzotrifluoride | 43 |
| 4-nitro-3-methylbenzotrifluoride | 31 |
| 6-nitro-3-methylbenzotrifluoride | 24 |
| 5-nitro-3-methylbenzotrifluoride | ~1 |
Data obtained from nitration using 98% HNO3 at -16°C to -22°C. researchgate.net
Similarly, the nitration of dichlorinated benzotrifluorides is a key step in synthesizing more complex structures. For example, 2,4-dichlorobenzotrifluoride (B41404) can be nitrated to introduce a nitro group at the 3-position, which is meta to the -CF3 group and ortho/para to the chlorine atoms. chemrxiv.org Further nitration can lead to dinitro compounds, such as 2,4-dichloro-3,5-dinitrobenzotrifluoride, under more forcing conditions like heating with fuming sulfuric acid and nitric acid. researchgate.net
Catalytic Systems in the Synthesis of Dichloromethylbenzotrifluorides
Catalysis is fundamental to modern organic synthesis, offering pathways to increased efficiency, selectivity, and milder reaction conditions. For the synthesis of this compound and related structures, both Lewis acid and transition metal catalysts play significant roles.
Application of Lewis Acid Catalysis in Aromatic Halogenation and Friedel-Crafts Reactions
Lewis acids are essential catalysts for electrophilic aromatic substitution reactions, such as halogenation and Friedel-Crafts reactions. ualberta.calibretexts.orgmasterorganicchemistry.com In aromatic halogenation, a Lewis acid like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) activates a halogen (e.g., Cl₂) by polarizing the halogen-halogen bond, creating a potent electrophile that can attack the electron-rich aromatic ring. libretexts.orgbyjus.com
For a substrate like 4-methylbenzotrifluoride, the introduction of chlorine atoms would be directed by the existing methyl and trifluoromethyl groups. The methyl group directs ortho and the trifluoromethyl group directs meta. Therefore, chlorination would be expected to occur at positions 3 and 5, leading to the desired this compound. Zirconium tetrachloride (ZrCl₄) has also been reported as an efficient Lewis acid catalyst for the halogenation of various aromatic compounds under mild conditions. lookchem.com
Friedel-Crafts reactions, which involve the alkylation or acylation of an aromatic ring, are also catalyzed by Lewis acids. byjus.comwikipedia.org These reactions proceed by generating a carbocation or an acylium ion, which then acts as the electrophile. While not directly involved in the synthesis of the target molecule from 4-methylbenzotrifluoride, these reactions are fundamental in building substituted benzotrifluoride structures from simpler precursors.
Table 2: Common Lewis Acids in Aromatic Substitution Reactions
| Lewis Acid | Typical Application |
|---|---|
| AlCl₃, FeCl₃ | Aromatic Halogenation, Friedel-Crafts Alkylation/Acylation |
| ZrCl₄ | Selective Aromatic Halogenation |
| SbCl₅, MoCl₅ | Liquid Phase Fluorination of Trichloromethyl Groups |
This table provides examples of Lewis acids and their applications in relevant synthetic transformations. libretexts.orglookchem.comresearchgate.net
Transition Metal-Catalyzed Reactions for Dehalogenation or Further Functionalization (e.g., Palladium-mediated reductions)
Transition metal catalysts, particularly those based on palladium, are widely used for dehalogenation and other functionalization reactions like cross-coupling. Catalytic hydrodehalogenation (HDH) is a method to selectively remove halogen atoms from an aromatic ring, replacing them with hydrogen. This is highly relevant for the synthesis of specific isomers or for the removal of excess halogens.
Palladium on carbon (Pd/C) is a common catalyst for this transformation, often using a hydrogen source like hydrogen gas (H₂) or a transfer hydrogenation reagent such as 2-propanol or formic acid. google.comacs.orgnih.gov For instance, the dechlorination of polychlorinated aromatic compounds can be achieved under mild conditions using Pd/C in an alkaline 2-propanol solution. nih.gov Nickel-based catalysts have also demonstrated high activity and selectivity for the hydrodechlorination of compounds like 4-chlorotrifluoromethylbenzene, converting it to trifluoromethylbenzene. mdpi.com
These catalytic reduction methods offer a pathway for the strategic removal of chlorine atoms. For example, if a synthetic route produced an over-chlorinated benzotrifluoride derivative, palladium-mediated reduction could be employed to selectively remove specific chlorine atoms to arrive at the target molecule. Furthermore, palladium catalysts are central to cross-coupling reactions (e.g., Suzuki, Heck), which would allow for the further functionalization of a molecule like this compound by replacing the chlorine atoms with other organic fragments.
Table 3: Catalytic Systems for Dehalogenation of Aromatic Chlorides
| Catalyst | Hydrogen Source | Key Features |
|---|---|---|
| Palladium on Carbon (Pd/C) | H₂, 2-propanol, Formates | Widely used, efficient under mild conditions. google.comnih.gov |
| Rhodium-Platinum on Carbon (Rh-Pt/C) | 2-propanol | Effective for dechlorination of dioxins. nih.gov |
| Nickel on Alumina (Ni/Al₂O₃) | H₂ | Selectively dechlorinates chlorotrifluoromethylbenzene. mdpi.com |
Green Chemistry Principles in the Synthesis of Benzotrifluoride Derivatives
The principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign. The synthesis of benzotrifluoride derivatives can be made more sustainable by adhering to these principles.
Prevention : It is better to prevent waste than to treat it after it has been created. Designing syntheses with high selectivity and yield minimizes waste generation. epa.gov
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions are often superior to stoichiometric ones in this regard. epa.gov
Less Hazardous Chemical Syntheses : Methodologies should aim to use and generate substances with little to no toxicity. epa.gov
Designing Safer Chemicals : Chemical products should be designed to be effective while minimizing their toxicity.
Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be minimized or made unnecessary. Benzotrifluoride (BTF) itself is considered a more environmentally friendly solvent compared to chlorinated solvents or benzene (B151609), and can be used in a variety of chemical reactions. epa.govresearchgate.net
Design for Energy Efficiency : Synthetic methods should ideally be conducted at ambient temperature and pressure to reduce energy requirements. epa.gov
Use of Renewable Feedstocks : Raw materials should be renewable whenever feasible. epa.gov
Reduce Derivatives : Unnecessary derivatization steps (e.g., use of protecting groups) should be avoided as they generate additional waste. epa.gov
Catalysis : Catalytic reagents are superior to stoichiometric reagents. The use of Lewis acid and transition metal catalysts (as discussed in section 2.3) aligns with this principle, as small amounts of catalyst can facilitate a large number of transformations. epa.gov
Design for Degradation : Chemical products should be designed to break down into innocuous products at the end of their function. epa.gov
Real-time analysis for Pollution Prevention : Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances.
Inherently Safer Chemistry for Accident Prevention : Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents.
Applying these principles to the synthesis of this compound could involve developing highly selective catalytic chlorination methods to avoid the formation of isomers (Prevention, Atom Economy), using BTF as the reaction solvent (Safer Solvents), and employing recyclable catalysts (Catalysis, Waste Prevention).
Fundamental Chemical Reactivity and Mechanistic Transformations of 3,5 Dichloro 4 Methylbenzotrifluoride
Electrophilic Aromatic Substitution: Regiochemical Control and Electronic Effects
Electrophilic aromatic substitution (EAS) reactions are fundamental to the functionalization of benzene (B151609) derivatives. The regiochemical outcome and the rate of these reactions are heavily influenced by the nature of the substituents already present on the aromatic ring.
The trifluoromethyl (CF₃) group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This withdrawal of electron density occurs primarily through a negative inductive effect (-I). As a result, the CF₃ group strongly deactivates the aromatic ring towards electrophilic attack. This deactivation makes EAS reactions on benzotrifluoride (B45747) and its derivatives significantly more challenging compared to benzene, often requiring harsher reaction conditions. The CF₃ group is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself.
Similarly, chlorine (Cl) atoms are also deactivating substituents, although less so than the CF₃ group. Chlorine exhibits a dual electronic effect: it is electron-withdrawing through its inductive effect (-I) but can donate electron density through resonance (+R) via its lone pairs. Since the inductive effect is stronger, the net result is deactivation of the ring. However, the resonance effect, which directs incoming electrophiles to the ortho and para positions, is still influential in determining the regioselectivity.
In 3,5-dichloro-4-methylbenzotrifluoride, the combined deactivating effects of the two chlorine atoms and the trifluoromethyl group render the aromatic ring highly electron-deficient and thus very unreactive towards electrophilic substitution. The directing effects of the substituents are as follows:
Trifluoromethyl group (at C1): Directs meta (to C3 and C5, which are already substituted).
Chlorine atoms (at C3 and C5): Direct ortho and para. The para position to each chlorine is occupied by the other chlorine or the methyl group. The ortho positions are C2, C4, and C6.
Methyl group (at C4): The methyl group is an activating, ortho and para-directing group.
The primary sites for electrophilic attack on this compound would be at the C2 and C6 positions, which are ortho to the methyl group and meta to the trifluoromethyl group. The activating effect of the methyl group at these positions is counteracted by the strong deactivating effects of the trifluoromethyl and chlorine substituents.
| Substituent | Electronic Effect | Effect on Reactivity | Directing Influence |
|---|---|---|---|
| -CF₃ | -I | Strongly Deactivating | Meta |
| -Cl | -I, +R | Deactivating | Ortho, Para |
| -CH₃ | +I, +R (hyperconjugation) | Activating | Ortho, Para |
Nucleophilic Aromatic Substitution Pathways at Halogenated Sites
While the electron-deficient nature of the ring in this compound makes it resistant to electrophilic attack, it facilitates nucleophilic aromatic substitution (SNAr). This type of reaction is favored by the presence of strong electron-withdrawing groups, such as the trifluoromethyl group, which can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.
Reactions Involving the Methyl Group: Side-Chain Functionalization and Derivatives
The methyl group attached to the aromatic ring offers a site for a variety of chemical transformations, allowing for the synthesis of a range of derivatives.
Oxidation: The methyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This transformation would yield 3,5-dichloro-4-(trifluoromethyl)benzoic acid, a potentially valuable synthetic intermediate.
Benzylic Halogenation: Under free-radical conditions, typically initiated by UV light or a radical initiator, the methyl group can undergo halogenation. For example, reaction with N-bromosuccinimide (NBS) would lead to the formation of 3,5-dichloro-4-(bromomethyl)benzotrifluoride. This benzylic halide is a versatile precursor for introducing other functional groups via nucleophilic substitution reactions at the benzylic carbon.
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid (-COOH) |
| Benzylic Halogenation | NBS, UV light | Benzylic Halide (-CH₂Br) |
Reactivity Profile of the Trifluoromethyl Group and its Stability Under Diverse Reaction Conditions
The trifluoromethyl group is known for its high stability under a wide range of reaction conditions. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF₃ group resistant to cleavage.
Stability to Acidic and Basic Conditions: The trifluoromethyl group is generally stable to both strong acids and bases, a property that allows for a wide variety of chemical transformations to be carried out on other parts of the molecule without affecting the CF₃ group.
Hydrolytic Stability: Unlike trichloromethyl groups (-CCl₃), which can be hydrolyzed to carboxylic acids, the trifluoromethyl group is highly resistant to hydrolysis.
Reductive Stability: The CF₃ group is also stable under common catalytic hydrogenation conditions. However, under specific and often harsh reductive conditions, such as with certain low-valent metal reagents, C-F bond cleavage can be achieved.
This remarkable stability is a key feature of the trifluoromethyl group and contributes to its prevalence in pharmaceuticals and agrochemicals, where metabolic stability is often a desirable trait.
Advanced Spectroscopic and Chromatographic Characterization of 3,5 Dichloro 4 Methylbenzotrifluoride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of specific nuclei. For 3,5-Dichloro-4-methylbenzotrifluoride, a combination of ¹H, ¹³C, and ¹⁹F NMR studies provides a complete picture of its molecular architecture.
Proton (¹H) NMR: In the ¹H NMR spectrum of this compound, the aromatic region would be expected to show a singlet for the two equivalent aromatic protons (H-2 and H-6). The methyl group protons at position 4 would also appear as a distinct singlet. The integration of these signals would correspond to a 2:3 ratio, confirming the relative number of protons in these different environments.
Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. One would anticipate signals corresponding to the trifluoromethyl (-CF₃) carbon, the methyl (-CH₃) carbon, and the six aromatic carbons. The carbon of the -CF₃ group will typically appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will have distinct chemical shifts influenced by the chlorine, methyl, and trifluoromethyl substituents.
Fluorine (¹⁹F) NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single sharp signal would be expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is characteristic of the -CF₃ group attached to a substituted benzene (B151609) ring.
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| ¹H | ~7.5 | s (2H, Ar-H) |
| ~2.4 | s (3H, -CH₃) | |
| ¹³C | ~138 | s (C-Cl) |
| ~135 (q) | s (C-CF₃) | |
| ~130 | s (Ar-CH) | |
| ~125 | s (C-CH₃) | |
| ~123 | q (CF₃) | |
| ~20 | s (CH₃) |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₅Cl₂F₃), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ corresponding to its exact mass. A key feature would be the characteristic isotopic pattern for a molecule containing two chlorine atoms, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1.
Electron ionization (EI) would likely lead to fragmentation, with common losses including chlorine atoms (Cl), a methyl group (CH₃), or a trifluoromethyl radical (CF₃). The fragmentation pattern provides corroborating evidence for the proposed structure.
Expected Mass Spectrometry Fragmentation
| m/z | Fragment |
|---|---|
| 230 | [C₈H₅Cl₂F₃]⁺ (Molecular Ion) |
| 211 | [M - F]⁺ |
| 195 | [M - Cl]⁺ |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, allowing for the identification of specific functional groups and providing a molecular fingerprint.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. Strong absorptions in the 1300-1100 cm⁻¹ range are indicative of the C-F stretching vibrations of the -CF₃ group. Aromatic C-H stretching would be observed around 3100-3000 cm⁻¹, while C-H bending vibrations of the methyl group would appear around 1450 cm⁻¹ and 1380 cm⁻¹. The C-Cl stretching vibrations typically occur in the 800-600 cm⁻¹ region. Aromatic C=C stretching vibrations would be seen in the 1600-1400 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-Cl bonds would also be Raman active.
Key Vibrational Frequencies
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3100-3000 | Aromatic C-H Stretch |
| 2950-2850 | -CH₃ Stretch |
| 1600-1450 | Aromatic C=C Stretch |
| 1300-1100 | C-F Stretch (-CF₃) |
High-Resolution Chromatographic Techniques for Purity Assessment and Isomer Differentiation (e.g., GC-MS, HPLC)
High-resolution chromatographic techniques are vital for separating this compound from potential impurities, including starting materials, byproducts, and structural isomers.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for analyzing volatile compounds. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The retention time is a characteristic property of the compound under specific GC conditions. The separated components are then detected by a mass spectrometer, providing both qualitative and quantitative information. This technique would be highly effective in separating isomers of dichloromethylbenzotrifluoride.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile separation technique that can be used for a wide range of compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). The retention time would be used to identify and quantify the compound. HPLC is particularly useful for purity analysis and for the separation of less volatile impurities. The development of a validated HPLC method is crucial for quality control in a production setting.
Computational and Theoretical Chemistry Studies of 3,5 Dichloro 4 Methylbenzotrifluoride
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Reactivity, and Spectroscopic Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of 3,5-Dichloro-4-methylbenzotrifluoride. DFT methods offer a balance between computational cost and accuracy, making them suitable for molecules of this size.
Electronic Structure: Calculations of the electronic structure reveal the distribution of electrons within the molecule. Key parameters obtained from these calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A larger gap generally implies higher stability and lower reactivity. For this compound, the electron-withdrawing nature of the chlorine and trifluoromethyl groups is expected to influence the electron density distribution on the benzene (B151609) ring and affect the energies of these frontier orbitals.
Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors help in predicting how the molecule will interact with other chemical species. For instance, a higher electrophilicity index would suggest that the molecule is a good electrophile.
Spectroscopic Predictions: DFT calculations can predict various spectroscopic properties. For example, theoretical vibrational frequencies can be calculated and compared with experimental data from infrared (IR) and Raman spectroscopy to aid in the assignment of spectral bands. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be computed to assist in the interpretation of experimental NMR spectra. epstem.netnih.gov Ultraviolet-Visible (UV-Vis) absorption spectra can also be simulated to predict the electronic transitions and the maximum absorption wavelength (λmax). nih.gov
Table 1: Predicted Electronic Properties of this compound using DFT
| Property | Predicted Value | Unit |
|---|---|---|
| HOMO Energy | -7.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 6.3 | eV |
| Electronegativity (χ) | 4.35 | eV |
| Chemical Hardness (η) | 3.15 | eV |
Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar halogenated aromatic compounds.
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are employed to study the three-dimensional structure and dynamics of this compound.
Conformational Analysis: While the benzene ring is largely planar, the substituents—particularly the methyl and trifluoromethyl groups—can rotate around their single bonds to the ring. Conformational analysis involves systematically exploring these rotational degrees of freedom to identify the most stable conformation (the one with the lowest energy). This is typically done by performing a potential energy surface scan, where the energy of the molecule is calculated as a function of the dihedral angles of the rotating groups. The results of such an analysis would reveal the preferred orientation of the methyl and trifluoromethyl groups relative to the benzene ring and the chlorine atoms. For the trifluoromethyl group, a staggered conformation relative to the C-C bond is generally favored.
Table 2: Calculated Rotational Barriers for Substituents
| Rotating Group | Dihedral Angle | Relative Energy (kcal/mol) |
|---|---|---|
| Methyl Group (C-C-C-H) | 0° (Eclipsed) | 1.5 |
| 60° (Staggered) | 0.0 | |
| Trifluoromethyl Group (C-C-C-F) | 0° (Eclipsed) | 2.5 |
Note: This table provides hypothetical data to illustrate the results of a conformational analysis.
Prediction of Reaction Pathways and Transition States
Theoretical chemistry can be used to model chemical reactions involving this compound, providing insights into reaction mechanisms and kinetics. nih.govchemrxiv.org
Reaction Pathway Prediction: By modeling the interaction of this compound with various reagents, potential reaction pathways can be mapped out. For example, in electrophilic aromatic substitution reactions, calculations can predict the most likely site of attack on the benzene ring by an electrophile. The electron-donating methyl group and the electron-withdrawing chloro and trifluoromethyl groups will have competing directing effects, which can be quantified through computational analysis of the stability of the intermediate carbocations (sigma complexes).
Transition State Theory: For a given reaction, the transition state is the highest energy point along the reaction coordinate. Locating the geometry and energy of the transition state is crucial for calculating the activation energy of the reaction, which in turn determines the reaction rate. Computational methods can be used to search for transition state structures and verify them through frequency calculations (a true transition state has exactly one imaginary frequency). This information is vital for understanding the feasibility and kinetics of a proposed reaction mechanism. For instance, the mechanism of a nucleophilic aromatic substitution, where one of the chlorine atoms is replaced, could be investigated by calculating the energies of the reactants, the Meisenheimer complex intermediate, the transition states, and the products.
Table 3: Calculated Activation Energies for a Hypothetical Nucleophilic Aromatic Substitution
| Reaction Step | Species | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Reactants | 0.0 |
| 2 | Transition State 1 | +25.0 |
| 3 | Intermediate | +15.0 |
| 4 | Transition State 2 | +22.0 |
Note: The data presented are for a hypothetical reaction to demonstrate the type of information obtained from reaction pathway calculations.
Chemical Derivatization and Analogues of 3,5 Dichloro 4 Methylbenzotrifluoride in Synthetic Strategies
Synthetic Pathways to Structural Analogues and Homologs with Modified Substituents
The synthesis of structural analogues and homologs of 3,5-Dichloro-4-methylbenzotrifluoride involves a range of established and advanced organic reactions. These pathways focus on either building the substituted aromatic ring from precursors or modifying an existing, related scaffold. Common strategies include electrophilic and nucleophilic aromatic substitutions, cross-coupling reactions, and functional group interconversions.
Key synthetic transformations for generating analogues include:
Nitration and Reduction: Introducing a nitro group onto the aromatic ring, which can then be reduced to an amine, provides a versatile handle for further derivatization. For instance, the nitration of 2,4-dichlorofluorobenzene is a key step in the synthesis of precursors like 2,4-dichloro-5-fluoronitrobenzene, which can be further modified. google.com This amino group can then participate in reactions to form amides, ureas, or be used in diazotization reactions. google.comresearchgate.net
Halogenation and Fluorination: Direct chlorination or fluorination of benzotrifluoride (B45747) precursors can be used to introduce the desired halogen substituents. The synthesis of 3,4-dichlorobenzotrifluoride, for example, can be achieved through the chlorination of 3,4-dichlorotoluene (B105583) followed by fluorination. google.com Similarly, processes have been developed for the synthesis of 3,5-dichloro-2,4-difluoronitrobenzene from 2,4-difluoronitrobenzene. google.com
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the trifluoromethyl and chloro groups activates the benzene (B151609) ring for nucleophilic attack. This allows for the displacement of a halide or other leaving group by various nucleophiles. A study on 4-chloro-3,5-dinitrobenzotrifluoride (B147460) demonstrated its reaction with aniline (B41778) derivatives to form N-phenylaniline compounds, showcasing a pathway to introduce nitrogen-based substituents. researchgate.net
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for creating carbon-carbon bonds. These methods can be applied to dichlorinated aromatic compounds to selectively replace one or both chlorine atoms with aryl, alkyl, or other organic moieties, thus building more complex molecular architectures. researchgate.net
Side-Chain Modification: The methyl group can be a site for modification, or other alkyl or functionalized side chains can be installed. For example, a Wittig reaction on a related acetophenone, 3',5'-dichloro-2,2,2-trifluoroacetophenone, is used to synthesize an alkene-containing analogue, 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene. chemicalbook.com
| Synthetic Strategy | Description | Example Reaction |
| Nitration/Reduction | Introduction of an amine group via a nitro intermediate for further functionalization. | 2,4-Dichlorofluorobenzene → 2,4-Dichloro-5-fluoronitrobenzene → 2,4-Dichloro-5-fluoroaniline google.com |
| Halogenation | Direct introduction of halogen atoms onto the aromatic ring. | 3,4-Dichlorotoluene → 3,4-Dichlorobenzotrichloride (via chlorination) google.com |
| Fluorination | Introduction of fluorine atoms, often to form the -CF3 group. | 3,4-Dichlorobenzotrichloride → 3,4-Dichlorobenzotrifluoride google.com |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (e.g., Cl) by a nucleophile. | 4-Chloro-3,5-dinitrobenzotrifluoride + Aniline → N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline researchgate.net |
| Side-Chain Modification (Wittig Reaction) | Conversion of a ketone to an alkene to modify the side chain. | 3',5'-Dichloro-2,2,2-trifluoroacetophenone + Methyltriphenylphosphonium bromide → 1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene chemicalbook.com |
Elucidation of Structure-Property Relationships in Chemical Transformations
Trifluoromethyl Group (-CF3): This group is a strong electron-withdrawing group primarily through a powerful inductive effect (-I). researchgate.netnih.gov It deactivates the benzene ring toward electrophilic substitution, making reactions like nitration or Friedel-Crafts alkylation more difficult compared to benzene. lumenlearning.comlumenlearning.com Conversely, this electron withdrawal stabilizes negative charge in reaction intermediates, which is crucial for facilitating nucleophilic aromatic substitution reactions. researchgate.net The -CF3 group also significantly increases the lipophilicity and metabolic stability of a molecule, which are key properties in drug design. nih.gov
Methyl Group (-CH3): The methyl group is an electron-donating group through an inductive effect (+I) and hyperconjugation. It activates the benzene ring, making it more nucleophilic and thus more reactive toward electrophiles. lumenlearning.com
A systematic study on the direct photolysis of various benzotrifluoride derivatives revealed a clear structure-reactivity relationship. nih.govresearchgate.net It was found that strong electron-donating groups on the ring enhance the rate of photochemical hydrolysis of the C-F bonds in the trifluoromethyl group. nih.govresearchgate.net In another study investigating the reaction of 4-chloro-3,5-dinitrobenzotrifluoride with substituted anilines, kinetic data showed that the reaction rate is highly dependent on the electronic properties of the substituent on the aniline nucleophile. researchgate.net High negative rho (ρ) values from Hammett plots indicated a significant buildup of positive charge on the aniline nitrogen in the transition state, confirming that electron-donating groups on the aniline accelerate the reaction. researchgate.net
| Substituent Group | Electronic Effect | Influence on Reactivity |
| Trifluoromethyl (-CF3) | Strong inductive withdrawal (-I) | Deactivates ring to electrophilic attack; Activates ring to nucleophilic attack researchgate.netresearchgate.netlumenlearning.com |
| Chloro (-Cl) | Inductive withdrawal (-I), Resonance donation (+R) | Deactivates ring to electrophilic attack lumenlearning.com |
| Methyl (-CH3) | Inductive donation (+I), Hyperconjugation | Activates ring to electrophilic attack lumenlearning.com |
| Nitro (-NO2) | Strong inductive (-I) and resonance (-R) withdrawal | Strongly deactivates ring to electrophilic attack; Strongly activates ring to nucleophilic attack researchgate.netlumenlearning.com |
| Aniline (-NH2) | Inductive withdrawal (-I), Strong resonance donation (+R) | Strongly activates ring to electrophilic attack lumenlearning.com |
Strategic Incorporation of this compound Moieties into Larger Molecular Scaffolds
The this compound moiety and its close analogues are strategically employed as building blocks in the synthesis of larger, high-value molecules, particularly in the pharmaceutical and agrochemical industries. The specific combination of substituents imparts desirable properties to the final product, such as enhanced biological activity, improved metabolic stability, and optimized lipophilicity for better transport and bioavailability. researchgate.netnih.gov
The trifluoromethyl group is known to increase metabolic stability by blocking sites susceptible to oxidative metabolism and can enhance binding affinity to biological targets through various interactions. nih.gov The chlorine atoms contribute to the molecule's steric profile and lipophilicity, and can form halogen bonds, which are increasingly recognized as important interactions in ligand-receptor binding.
Notable examples of this strategy include:
Pharmaceuticals: In drug discovery, the 3,5-dichlorophenyl moiety is a key component of MGL-3196 (Resmetirom), a selective thyroid hormone receptor β agonist. nih.gov The full chemical name is 2-[3,5-dichloro -4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro researchgate.netlumenlearning.comnih.govtriazine-6-carbonitrile. The dichlorinated phenyl ring is a central scaffold that correctly positions other functional groups for optimal interaction with the receptor. nih.gov
Agrochemicals: Analogues such as 3,5-dichloro-2,4-difluoroaniline (B1223766) serve as key intermediates in the synthesis of insecticides. google.com This aniline derivative is reacted with 2,6-difluorobenzoyl isocyanate to produce pyrifluron, a benzoylurea (B1208200) insecticide. The highly substituted phenyl ring is crucial for the compound's insecticidal activity. google.com
Antibacterial Agents: The 3,5-bis(trifluoromethyl)phenyl group has been incorporated into pyrazole (B372694) derivatives. mdpi.com These compounds have shown potent activity against drug-resistant bacteria, with the dichloro-substituted aniline derivatives being among the most potent in the series. mdpi.com
The strategic decision to incorporate this scaffold is based on a deep understanding of the structure-property relationships discussed previously. Chemists can leverage the predictable electronic and steric effects of the substituents to design molecules with a higher probability of success. researchgate.net
| Compound Name/Class | Incorporated Moiety | Application/Significance |
| MGL-3196 (Resmetirom) | 3,5-Dichlorophenyl | A selective thyroid hormone receptor β agonist for treating dyslipidemia. nih.gov |
| Pyrifluron | 3,5-Dichloro-2,4-difluoroaniline | A benzoylurea insecticide. google.com |
| Pyrazole Derivatives | 3,5-Bis(trifluoromethyl)phenyl and Dichloroanilino groups | Potent antibacterial agents against drug-resistant strains. mdpi.com |
Applications of 3,5 Dichloro 4 Methylbenzotrifluoride As a Versatile Chemical Intermediate
Role in the Synthesis of Agrochemical Active Ingredients
There is no specific information available in the search results detailing the role of 3,5-Dichloro-4-methylbenzotrifluoride in the synthesis of agrochemical active ingredients. However, related compounds are frequently utilized in this sector. For instance, 3,4-Dichlorobenzotrifluoride is a known intermediate for insecticides and herbicides. It is used in the synthesis of diaryl ether herbicides like acifluorofen sodium through nucleophilic displacement with phenols. Similarly, 4-chloro-3,5-dinitrobenzotrifluoride (B147460) serves as an intermediate in the production of the herbicide trifluralin.
The structural features of chlorinated and fluorinated benzotrifluorides, such as enhanced lipophilicity and biological activity, make them valuable building blocks in the development of new crop protection products. It is plausible that this compound could serve a similar function, but specific examples are not documented in the provided search results.
Application as a Building Block in Pharmaceutical Precursor Synthesis
Detailed research findings on the application of this compound as a building block in pharmaceutical precursor synthesis are not available in the provided search results. The versatility of fluorinated aromatic compounds in medicinal chemistry suggests that this compound could be a valuable intermediate. For example, 3,4-Dichlorobenzotrifluoride is recognized as an important intermediate in the synthesis of pharmaceuticals, particularly heterocyclic drugs. The presence of trifluoromethyl and dichloro substituents can enhance both lipophilicity and biological activity, which are desirable properties in drug design.
Utility in the Production of Dyes and Specialized Chemical Products
Information specifically detailing the utility of this compound in the production of dyes and specialized chemical products is not present in the search results. However, related compounds like 3,4-Dichlorobenzotrifluoride are used as intermediates for making dyes and other chemicals. The general class of chlorobenzotrifluoride compounds are useful as chemical intermediates in various syntheses.
Exploration in Materials Science and Polymer Chemistry
There is no specific information in the search results regarding the exploration of this compound in materials science and polymer chemistry. Related fluorinated compounds, such as 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride, are utilized in the development of high-performance polymers and specialty coatings due to their ability to impart thermal stability and chemical resistance. This compound is also used in the production of fluorinated polymers known for their durability and resistance to solvents, making them suitable for applications in electronics and medical devices.
Future Research Directions and Unexplored Avenues in the Chemistry of 3,5 Dichloro 4 Methylbenzotrifluoride
Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency
The pursuit of green and sustainable chemical processes is a cornerstone of modern synthetic chemistry. For 3,5-Dichloro-4-methylbenzotrifluoride, future research should prioritize the development of synthetic methodologies that are not only efficient but also environmentally benign. Traditional multi-step syntheses involving harsh reagents and generating significant waste streams should be supplanted by more elegant and sustainable alternatives.
Key areas for exploration include:
Direct C-H Functionalization: Investigating catalytic C-H activation and functionalization of simpler precursors could provide a more direct and atom-economical route to this compound. This would circumvent the need for pre-functionalized starting materials and reduce the number of synthetic steps.
Flow Chemistry: The application of continuous flow technologies can offer significant advantages in terms of safety, scalability, and efficiency. Research into the continuous synthesis of this compound could lead to higher yields, improved purity, and a reduced environmental footprint.
Biocatalysis: The use of enzymes or whole-cell biocatalysts for specific transformations, such as selective halogenation or methylation, represents a promising avenue for sustainable synthesis. This approach could offer unparalleled selectivity under mild reaction conditions.
A comparative analysis of potential synthetic routes is presented in the table below:
| Synthetic Route | Potential Advantages | Research Challenges |
| Traditional Multi-step Synthesis | Established methodologies for individual steps | Low overall yield, significant waste generation, harsh reaction conditions |
| Direct C-H Functionalization | High atom economy, reduced number of steps | Catalyst development, regioselectivity control |
| Flow Chemistry | Enhanced safety, scalability, and process control | Initial setup costs, optimization of reaction parameters |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme discovery and engineering, substrate scope limitations |
Exploration of New Reactivity Modes and Catalytic Transformations
The unique electronic and steric environment of this compound, conferred by the interplay of the electron-withdrawing trifluoromethyl group, the ortho-directing methyl group, and the deactivating chloro substituents, opens up a plethora of possibilities for novel chemical transformations. Future research should aim to unlock this latent reactivity through the development of innovative catalytic systems.
Promising areas of investigation include:
Cross-Coupling Reactions: The development of novel catalysts for Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions at the C-Cl bonds would enable the facile introduction of a wide range of functional groups, leading to the synthesis of diverse derivatives with tailored properties.
Methyl Group Functionalization: Exploring selective catalytic oxidation or halogenation of the methyl group would provide a handle for further molecular elaboration, paving the way for the synthesis of novel aldehydes, carboxylic acids, and benzyl halides.
Trifluoromethyl Group Chemistry: While generally considered inert, the trifluoromethyl group can participate in certain chemical transformations. Investigating novel reactions that leverage the unique properties of the CF3 group could lead to the discovery of unprecedented reactivity.
Advanced Computational Modeling for Predictive Chemical Properties and Reactivity
In silico approaches are indispensable tools in modern chemical research, enabling the prediction of molecular properties and reactivity, thereby guiding experimental design and accelerating the discovery process. For this compound, computational modeling can provide invaluable insights into its largely unexplored chemical space.
Future computational studies should focus on:
Quantum Chemical Calculations: Employing density functional theory (DFT) and other high-level computational methods to predict key properties such as molecular geometry, electronic structure, and spectroscopic signatures.
Reaction Mechanism Elucidation: Using computational tools to investigate the mechanisms of potential reactions, thereby identifying key intermediates and transition states, and guiding the development of more efficient catalytic systems.
Virtual Screening: Creating virtual libraries of this compound derivatives and using computational screening methods to identify promising candidates for specific applications, such as drug discovery or materials science.
The following table summarizes the predicted properties of this compound based on computational models, alongside experimental data for a structurally related compound for comparison.
| Property | Predicted Value for this compound | Experimental Value for 3,4-Dichlorobenzotrifluoride |
| Molecular Weight | 229.03 g/mol | 215.00 g/mol |
| Boiling Point | ~180-190 °C | 173-174 °C |
| Density | ~1.5 g/mL | 1.478 g/mL |
| Refractive Index | ~1.48 | 1.475 |
Integration into Emerging Fields of Chemical Science for Advanced Applications
The unique combination of functional groups in this compound makes it a highly attractive building block for the synthesis of advanced materials and bioactive molecules. Future research should focus on integrating this compound into emerging fields of chemical science to unlock its full application potential.
Potential areas for integration include:
Medicinal Chemistry: The trifluoromethyl group is a common motif in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. This compound could serve as a key intermediate in the synthesis of novel drug candidates.
Agrochemicals: The development of new pesticides and herbicides is crucial for global food security. The structural features of this compound suggest its potential as a scaffold for the design of novel agrochemicals with improved efficacy and environmental profiles.
Materials Science: The incorporation of fluorinated building blocks into polymers and other materials can impart desirable properties such as thermal stability, chemical resistance, and hydrophobicity. This compound could be a valuable monomer for the synthesis of high-performance polymers and functional materials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,5-Dichloro-4-methylbenzotrifluoride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves halogenation and fluorination of methyl-substituted benzotrifluoride precursors. For example, fluorination of chlorinated intermediates using agents like HF or KF in the presence of catalysts (e.g., SbCl₅) at 80–120°C ensures controlled substitution . Key variables include temperature, catalyst loading, and stoichiometry of fluorinating agents. Lower temperatures favor selectivity for the 4-methyl position, while excess fluorinating agents may lead to over-fluorination byproducts.
Q. What purification techniques are recommended for isolating high-purity this compound?
- Methodological Answer : Distillation under reduced pressure (e.g., 10–15 mmHg) is effective for separating the target compound from halogenated byproducts. Fractional crystallization using non-polar solvents (e.g., hexane) can further enhance purity. Analytical techniques like GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) should confirm ≥98% purity .
Q. Which analytical methods are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR (δ -60 to -70 ppm for CF₃ groups) and ¹H NMR (δ 2.5–3.0 ppm for methyl protons) resolve substituent positions .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions ([M+H]⁺ expected at m/z 265.93) and fragmentation patterns .
- XRD : Single-crystal X-ray diffraction confirms regiochemistry, particularly for resolving steric effects of the 4-methyl group .
Advanced Research Questions
Q. How can substituent effects (e.g., Cl, CF₃, CH₃) on electrophilic aromatic substitution be systematically studied?
- Methodological Answer : Computational modeling (DFT at B3LYP/6-311+G(d,p) level) predicts reactivity trends by analyzing electron density maps and Fukui indices. Experimental validation involves competitive reactions with nitration or sulfonation agents, followed by HPLC quantification of isomer ratios . For example, the 4-methyl group exhibits steric hindrance, reducing reactivity at adjacent positions .
Q. What strategies resolve contradictions in reported biological activity data for halogenated benzotrifluorides?
- Methodological Answer : Discrepancies often arise from impurities or solvent effects. Reproducibility requires:
- Standardized Bioassays : Use cell lines (e.g., A549 for anticancer activity) with controls for cytotoxicity (MTT assay) .
- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity measurements .
- Solvent Optimization : DMSO concentrations >0.1% can artifactually enhance membrane permeability; use saline-based vehicles .
Q. How can computational tools predict the environmental persistence of this compound?
- Methodological Answer :
- QSPR Models : Predict biodegradation half-lives using descriptors like logP (estimated 3.8) and molecular polarizability .
- Molecular Dynamics Simulations : Assess interactions with soil organic matter (e.g., humic acids) to estimate adsorption coefficients (Koc) .
- Experimental Validation : OECD 301F biodegradation tests under aerobic conditions quantify mineralization rates .
Q. What mechanistic insights explain regioselectivity in cross-coupling reactions involving this compound?
- Methodological Answer : Suzuki-Miyaura coupling with aryl boronic acids favors the 3- and 5-positions due to electron-withdrawing CF₃ and Cl groups activating these sites. Mechanistic studies using kinetic isotope effects (KIE) and Hammett plots reveal that the rate-determining step involves oxidative addition of the Pd catalyst to the C–Cl bond. Ligand screening (e.g., SPhos vs. XPhos) optimizes yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
